![molecular formula C20H19N3O4S B2382480 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-47-6](/img/structure/B2382480.png)
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is non-planar with dihedral angles of 89.08 (7) and 83.21 (7)° between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively . In the crystal, symmetry-related molecules are linked via N—H⋯O and O—H⋯O hydrogen bonds, forming an undulating two-dimensional network . There are also a number of weak C—H⋯O interactions, leading to the formation of a three-dimensional arrangement .
Molecular Structure Analysis
The molecular structure of the compound is characterized by non-planar dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes . In the crystal, symmetry-related molecules are linked via N—H⋯OApplications De Recherche Scientifique
Pharmaceutical Synthesis
The isoindoline-1,3-dione scaffold has shown promise in pharmaceutical research. Researchers have explored its potential as a building block for novel drug candidates. By modifying substituents on the isoindoline ring, scientists aim to create compounds with specific pharmacological activities. These derivatives could target various diseases, including cancer, inflammation, and infectious diseases .
Herbicides and Pesticides
Isoindoline-1,3-dione derivatives have been investigated for their herbicidal and pesticidal properties. Their unique structure allows for selective interactions with plant or insect targets. Researchers explore ways to enhance their efficacy while minimizing environmental impact. These compounds could contribute to sustainable agriculture practices .
Colorants and Dyes
The isoindoline-1,3-dione core can be functionalized to create vibrant colorants and dyes. By introducing different chromophores, researchers can tailor the color and stability of these compounds. Applications range from textile dyes to ink formulations .
Polymer Additives
In polymer science, isoindoline-1,3-dione derivatives find use as additives. They can improve the mechanical properties, thermal stability, or UV resistance of polymers. Researchers explore their incorporation into materials like plastics, coatings, and adhesives .
Organic Synthesis
The isoindoline-1,3-dione motif serves as a versatile building block in organic synthesis. Chemists use it to construct complex molecules through various reactions. Its reactivity allows for diverse transformations, making it valuable in the creation of novel compounds .
Photochromic Materials
Photochromic compounds change color upon exposure to light. Isoindoline-1,3-dione derivatives have been investigated for their photochromic behavior. These materials find applications in optical devices, sensors, and smart coatings .
Antibacterial Activity
Some isoindoline-1,3-dione derivatives exhibit antibacterial properties. Researchers have screened synthesized compounds for superior activity against both Gram-positive and Gram-negative bacteria .
Antiviral Potential
In silico docking studies have revealed that certain isoindoline-1,3-dione motifs interact with active sites in enzymes. These compounds could potentially inhibit viruses such as HIV-1 and HIV-2 .
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to isoindoline or thiophene moieties .
Mode of Action
The presence of the isoindoline and thiophene groups suggests it might interact with its targets through hydrogen bonding . The compound is non-planar with dihedral angles of 89 (7) and 83 (7) between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .
Propriétés
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c21-17(25)16-13-8-2-1-3-9-14(13)28-18(16)22-15(24)10-23-19(26)11-6-4-5-7-12(11)20(23)27/h4-7H,1-3,8-10H2,(H2,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIFMXICTYMHNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

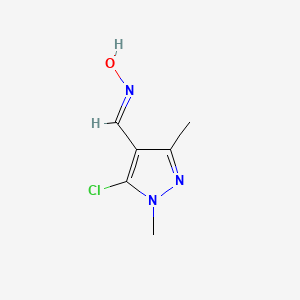

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
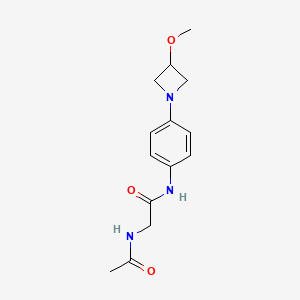
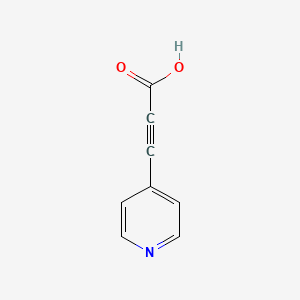
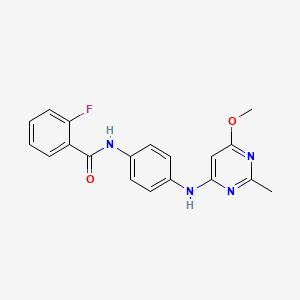

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

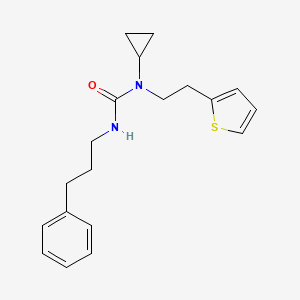
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)
![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)
![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)